molecular formula C10H18F2N2 B13155188 3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine

3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine

Katalognummer: B13155188
Molekulargewicht: 204.26 g/mol
InChI-Schlüssel: AKFWSXHBUARGBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature and Systematic Identification

The IUPAC name 3-{2-azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine is derived through a hierarchical application of substitutive nomenclature rules. The parent structure, 2-azabicyclo[2.2.2]octane, is a bicyclic system consisting of three fused cyclohexane rings sharing two bridgehead carbons, with a nitrogen atom replacing one carbon at the 2-position. The numbering begins at the nitrogen atom, proceeding through the longest bridge to prioritize lower locants for substituents.

The substituent 2,2-difluoropropan-1-amine is attached at the 3-position of the bicyclic core. The prefix 2,2-difluoro specifies two fluorine atoms on the second carbon of the propane chain, while the 1-amine suffix denotes the primary amine group at the terminal position. This nomenclature aligns with the SMILES representation NCC(F)(F)CN1C(CC2)CCC2C1, which encodes the connectivity and stereochemistry. The compound’s CAS registry number (1882326-54-6) and molecular formula (C10H18F2N2) further confirm its identity.

Property Value
IUPAC Name 3-{2-azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine
CAS Number 1882326-54-6
Molecular Formula C10H18F2N2
Molecular Weight 204.26 g/mol

Molecular Topology of the Azabicyclo[2.2.2]octane Core

The 2-azabicyclo[2.2.2]octane core is a bridged bicyclic system characterized by three two-carbon bridges connecting the nitrogen atom at position 2 and two bridgehead carbons. This architecture imposes significant rigidity, as evidenced by X-ray crystallography data from related quinuclidine derivatives. The nitrogen atom adopts a pyramidal geometry, with bond angles of approximately 109.5°, consistent with sp³ hybridization.

The bicyclic framework constrains conformational flexibility, as rotation around the C-N bonds is sterically hindered by the bridging carbons. This rigidity is critical for the compound’s potential interactions with biological targets, as seen in muscarinic agonists like (R)-aceclidine, which shares the same core. Comparative analysis of bond lengths in similar systems reveals C-N distances of 1.47–1.49 Å and C-C bridge lengths of 1.54–1.56 Å, underscoring the strain-free nature of the bicyclic system.

Stereochemical Considerations in the Bicyclic Framework

The 2-azabicyclo[2.2.2]octane core is inherently achiral due to its symmetrical structure, which contains a plane of symmetry bisecting the nitrogen atom and the two bridgehead carbons. However, the introduction of the 2,2-difluoropropan-1-amine substituent at the 3-position disrupts this symmetry, creating a chiral center at the carbon bearing the fluorine atoms. The compound’s stereochemistry is thus defined by the configuration of this center, as indicated by the stereodescriptor in its SMILES notation (C@...).

In synthetic analogs, such as (R)-aceclidine, the stereochemistry of substituents on the bicyclic core profoundly influences biological activity. For 3-{2-azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine, the R or S configuration at the fluorinated carbon could modulate receptor binding affinity or metabolic stability, though experimental data remain pending. Racemization at this center is unlikely under physiological conditions due to the high energy barrier imposed by the rigid bicyclic scaffold.

Electronic Effects of Difluoropropanamine Substituent

The 2,2-difluoropropan-1-amine substituent introduces significant electronic perturbations. The electronegative fluorine atoms withdraw electron density via inductive effects, reducing the basicity of the adjacent primary amine. Comparative pKa values for analogous compounds, such as 3,3-difluoropropan-1-amine (pKa ~9.5), suggest a 1–2 unit decrease relative to non-fluorinated amines (pKa ~10.6). This lowered basicity may enhance metabolic stability by reducing susceptibility to protonation-dependent enzymatic degradation.

The fluorine atoms also create a strong dipole moment along the C-CF2 axis, polarizing the C-N bond and increasing the amine’s nucleophilicity. This electronic profile is advantageous in prodrug strategies, where the amine serves as a leaving group or hydrogen-bond donor. Additionally, the geminal difluoro group sterically shields the adjacent carbon, potentially slowing oxidative metabolism at this position.

Electronic Feature Impact
Inductive effect (-I) Reduces amine basicity, enhances stability
Dipole moment Increases polarity and solubility
Steric shielding Protects against metabolic oxidation

Eigenschaften

Molekularformel

C10H18F2N2

Molekulargewicht

204.26 g/mol

IUPAC-Name

3-(2-azabicyclo[2.2.2]octan-2-yl)-2,2-difluoropropan-1-amine

InChI

InChI=1S/C10H18F2N2/c11-10(12,6-13)7-14-5-8-1-3-9(14)4-2-8/h8-9H,1-7,13H2

InChI-Schlüssel

AKFWSXHBUARGBF-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CCC1CN2CC(CN)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Wissenschaftliche Forschungsanwendungen

3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

Physicochemical Properties

  • Solubility : The target’s fluorine atoms likely improve solubility in polar solvents compared to ’s lipophilic compound.
  • Stability : The absence of sulfur (vs. ) and aromatic rings (vs. ) may reduce oxidative degradation risks.

Biologische Aktivität

3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine is a compound of interest due to its potential pharmacological applications, particularly in neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, receptor interactions, and therapeutic potential.

Chemical Structure

The compound features a bicyclic structure that is characteristic of several biologically active molecules. Its structure can be represented as follows:

C12H16F2N\text{C}_{12}\text{H}_{16}\text{F}_2\text{N}

Pharmacological Profile

The biological activity of 3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine has been evaluated in various studies, highlighting its interaction with neurotransmitter systems.

  • Dopamine Transporter (DAT) Interaction : Preliminary studies indicate that this compound exhibits binding affinity to the dopamine transporter, which is crucial for dopamine reuptake in the synaptic cleft. This may suggest potential applications in treating disorders like ADHD and addiction.
    CompoundDAT Binding Affinity (nM)
    3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine4.11
    Reference Compound (Mazindol)1.13
    The lower the number, the higher the binding affinity.

Receptor Interactions

Research has shown that this compound may interact with various receptors beyond DAT:

  • Serotonin Transporter (SERT) : The compound also binds to SERT, indicating a dual action that could affect mood and anxiety disorders.
    ReceptorBinding Affinity (nM)
    SERT0.59
    Reference Compound (Citalopram)0.9

Case Studies

Several case studies have explored the effects of similar compounds on neurological conditions:

  • Ibogaine Analogues : A study on ibogaine analogues demonstrated that modifications to the azabicyclo structure could enhance neuroprotective properties and reduce withdrawal symptoms in opioid dependence models .
    • Findings : Compounds similar to 3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine showed promise in modulating neurotransmitter release and improving behavioral outcomes in animal models.

Toxicology and Safety Profile

While exploring the therapeutic potential, it is crucial to assess the safety profile of the compound:

  • Acute Toxicity : Initial assessments suggest moderate toxicity levels, necessitating further investigation into long-term effects and safe dosage ranges.
ParameterValue
LD50TBD
Skin IrritationYes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.